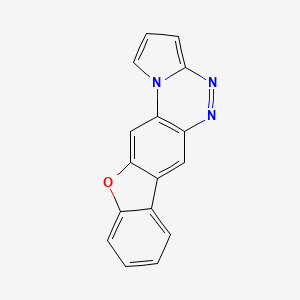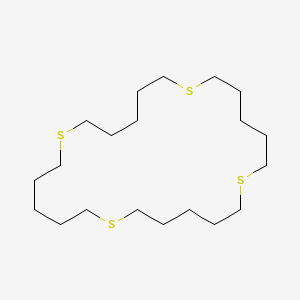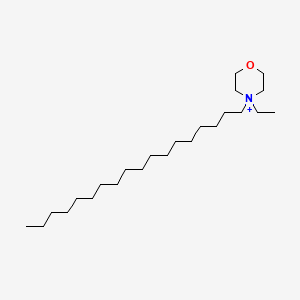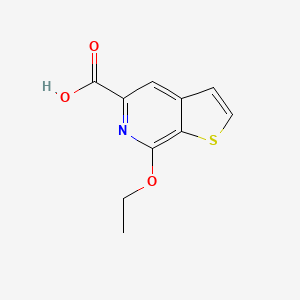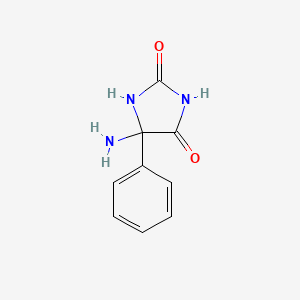
5-Amino-5-phenylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-phenylhydantoin is a heterocyclic organic compound with the molecular formula C9H9N3O2 It is a derivative of hydantoin, characterized by the presence of an amino group and a phenyl group attached to the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-phenylhydantoin typically involves the reaction of phenylhydantoin with ammonia or an amine under controlled conditions. One common method includes the following steps:
Starting Material: Phenylhydantoin.
Reagent: Ammonia or an amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or water, at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-oxo-5-phenylhydantoin.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated hydantoin derivatives.
Scientific Research Applications
5-Amino-5-phenylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Phenylhydantoin: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Methyl-5-phenylhydantoin: Contains a methyl group instead of an amino group, altering its chemical and biological properties.
5,5-Diphenylhydantoin: Contains two phenyl groups, significantly different in terms of steric and electronic effects.
Uniqueness: 5-Amino-5-phenylhydantoin is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
125650-43-3 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-amino-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,10H2,(H2,11,12,13,14) |
InChI Key |
PEMKZGHYEANTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
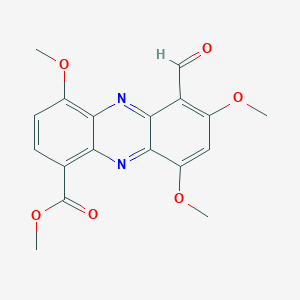
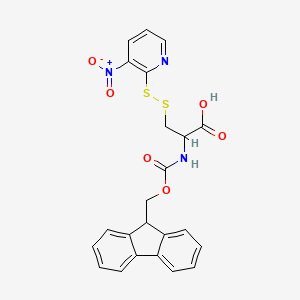

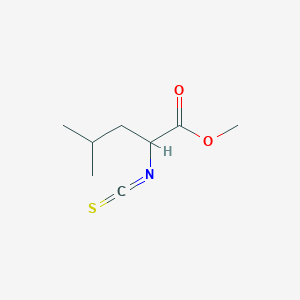



![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
